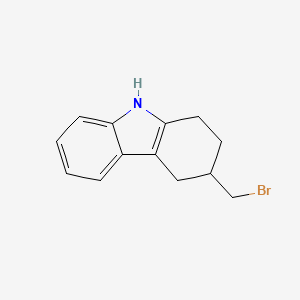![molecular formula C14H8ClFN2O B8565055 4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene](/img/structure/B8565055.png)
4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction might involve the use of dihydrofuran and p-toluenesulfonic acid in toluene to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a different halogen atom.
Wissenschaftliche Forschungsanwendungen
2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-11-fluoro-6H-pyrido[2’,3’5,6][1,3]oxazino[3,4-a]indole: This compound is unique due to its specific combination of functional groups and ring structures.
Other Indole Derivatives: Compounds like benzofuro[3,2-b]indole and diindole-2-carboxylate share some structural similarities but differ in their specific functional groups and properties.
Uniqueness
The uniqueness of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole lies in its ability to combine multiple ring systems and functional groups, which can result in unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H8ClFN2O |
|---|---|
Molekulargewicht |
274.68 g/mol |
IUPAC-Name |
4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene |
InChI |
InChI=1S/C14H8ClFN2O/c15-13-5-4-12-14(17-13)11-6-8-9(16)2-1-3-10(8)18(11)7-19-12/h1-6H,7H2 |
InChI-Schlüssel |
FZDPYMVCTNXYND-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2C3=C(C=C2C4=C(O1)C=CC(=N4)Cl)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)













